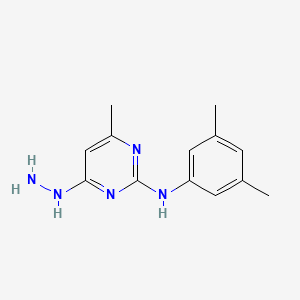

N-(3,5-dimethylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

Description

N-(3,5-Dimethylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a 4-hydrazinyl substituent, a 6-methyl group on the pyrimidine ring, and an N-linked 3,5-dimethylphenyl moiety. The compound’s structure combines electron-donating methyl groups on the aromatic ring with a hydrazinyl group, which may confer unique hydrogen-bonding capabilities and reactivity. Pyrimidine derivatives are widely studied for their biological and chemical properties, particularly in agrochemical and pharmaceutical contexts, due to their ability to interact with biological targets such as enzymes or receptors .

Properties

Molecular Formula |

C13H17N5 |

|---|---|

Molecular Weight |

243.31 g/mol |

IUPAC Name |

N-(3,5-dimethylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C13H17N5/c1-8-4-9(2)6-11(5-8)16-13-15-10(3)7-12(17-13)18-14/h4-7H,14H2,1-3H3,(H2,15,16,17,18) |

InChI Key |

SNLWEBQDAUOOQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NC(=CC(=N2)NN)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine typically involves multi-step organic reactions. One common method starts with the nitration of 3,5-dimethyl aniline to form 3,5-dimethyl nitrobenzene. This intermediate is then reduced to 3,5-dimethyl aniline, which undergoes diazotization followed by coupling with 4-hydrazino-6-methyl-pyrimidine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo compounds.

Reduction: Reduction reactions can convert the hydrazino group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products:

Oxidation: Azo compounds.

Reduction: Primary amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Industry: In industrial applications, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds or covalent bonds with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations

Substituent Position and Electronic Effects: The 3,5-dimethylphenyl group is shared with N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, which exhibits potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) . Electron-donating methyl groups on the phenyl ring (as in the target compound) contrast with electron-withdrawing substituents (e.g., nitro in or chloro in ). Evidence suggests electron-withdrawing groups enhance PET inhibition in carboxamides , but the pyrimidine core’s electronic environment may modulate this effect.

Hydrazinyl Group vs. Other Functional Groups :

- The 4-hydrazinyl substituent in the target compound may enhance hydrogen-bonding interactions compared to the trichloromethyl group in acetamide derivatives or nitro groups in . This could improve solubility or target specificity.

Crystallographic and Physical Properties: N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide exhibits a monoclinic crystal system with two molecules per asymmetric unit, influenced by meta-substituent symmetry . The target compound’s hydrazinyl group may induce distinct packing patterns due to its ability to form intermolecular hydrogen bonds.

Biological Activity

N-(3,5-dimethylphenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and relevant case studies.

- Molecular Formula : C13H17N5

- Molecular Weight : 243.31 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=CC(=C1)NC2=NC(=CC(=N2)NN)C)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Nitration of 3,5-dimethyl aniline to form 3,5-dimethyl nitrobenzene.

- Reduction of the nitro group to yield 3,5-dimethyl aniline.

- Diazotization followed by coupling with 4-hydrazino-6-methyl-pyrimidine to obtain the target compound.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydrazino group can form hydrogen bonds or covalent bonds with active sites on these targets, modulating their activity and influencing various biological processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines:

The compound demonstrated a better selectivity index compared to standard chemotherapeutics like 5-Fluorouracil.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promising antiviral activity. In a study involving influenza virus models, it was reported that the compound effectively reduced viral loads in infected mice, indicating a direct effect on viral replication processes .

Enzyme Interaction Studies

The compound is also being investigated for its role as a probe in enzyme interaction studies. Its unique structure allows it to serve as a valuable tool for studying metabolic pathways and enzyme functions in biological systems .

Case Studies

- Antiviral Efficacy : In a preclinical trial assessing the antiviral efficacy against influenza A virus strains, this compound demonstrated significant reductions in viral replication and improved survival rates in treated mice .

- Cancer Cell Line Studies : The compound's efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231) was evaluated in vitro, showing superior growth inhibition compared to traditional agents like 5-Fluorouracil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.